molecular formula C22H16ClN3O4S B265310 7-Chloro-1-(4-ethoxyphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

7-Chloro-1-(4-ethoxyphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No. B265310
M. Wt: 453.9 g/mol
InChI Key: VVFMYHAXSUKSTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Chloro-1-(4-ethoxyphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a member of the chromeno[2,3-c]pyrrole family and has been studied for its pharmacological properties.

Mechanism of Action

The exact mechanism of action of 7-Chloro-1-(4-ethoxyphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is not fully understood. However, it has been shown to inhibit the activity of various enzymes and signaling pathways involved in inflammation and cancer progression. This compound has also been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 7-Chloro-1-(4-ethoxyphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can modulate various biochemical and physiological processes. It has been shown to reduce the levels of pro-inflammatory cytokines and oxidative stress markers. This compound has also been shown to inhibit the proliferation and migration of cancer cells.

Advantages and Limitations for Lab Experiments

One of the advantages of using 7-Chloro-1-(4-ethoxyphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione in lab experiments is its potential therapeutic applications in various diseases. This compound has been shown to have anti-inflammatory, antioxidant, and anticancer properties. However, one of the limitations of using this compound is its low solubility in water, which can affect its bioavailability and efficacy.

Future Directions

There are several future directions for the research on 7-Chloro-1-(4-ethoxyphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione. One of the directions is to study its potential use in combination therapy with other drugs for the treatment of cancer and other diseases. Another direction is to investigate its potential use as a drug delivery system for targeted therapy. Furthermore, more studies are needed to understand its exact mechanism of action and its potential side effects.
In conclusion, 7-Chloro-1-(4-ethoxyphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a promising compound that has potential therapeutic applications in various diseases. Its anti-inflammatory, antioxidant, and anticancer properties make it an attractive candidate for further research. However, more studies are needed to fully understand its mechanism of action and its potential use in combination therapy and drug delivery systems.

Synthesis Methods

The synthesis of 7-Chloro-1-(4-ethoxyphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves the condensation of 4-ethoxybenzaldehyde and 5-methyl-1,3,4-thiadiazol-2-amine in the presence of acetic anhydride and sulfuric acid to form the intermediate product. This intermediate product is then reacted with 3,4-dihydro-2H-pyran and 2-chloroacetyl chloride to yield the final product.

Scientific Research Applications

7-Chloro-1-(4-ethoxyphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has been studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. This compound has been studied for its potential use in the treatment of cancer, diabetes, and neurodegenerative diseases.

properties

Product Name

7-Chloro-1-(4-ethoxyphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Molecular Formula

C22H16ClN3O4S

Molecular Weight

453.9 g/mol

IUPAC Name

7-chloro-1-(4-ethoxyphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C22H16ClN3O4S/c1-3-29-14-7-4-12(5-8-14)18-17-19(27)15-10-13(23)6-9-16(15)30-20(17)21(28)26(18)22-25-24-11(2)31-22/h4-10,18H,3H2,1-2H3

InChI Key

VVFMYHAXSUKSTL-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)C2C3=C(C(=O)N2C4=NN=C(S4)C)OC5=C(C3=O)C=C(C=C5)Cl

Canonical SMILES

CCOC1=CC=C(C=C1)C2C3=C(C(=O)N2C4=NN=C(S4)C)OC5=C(C3=O)C=C(C=C5)Cl

Origin of Product

United States

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